DCLK1-IN-1 is a potent and selective inhibitor of the doublecortin-like kinase 1 (DCLK1) kinase. [, , , ] DCLK1 is a protein with dual functionality: it acts as a microtubule-associated protein (MAP) involved in microtubule assembly and as a serine/threonine kinase. [] While DCLK1 plays a role in normal development, its overexpression is observed in various cancers, making it a potential target for cancer therapy. [] DCLK1-IN-1 specifically targets the kinase activity of DCLK1 and has emerged as a valuable tool for studying DCLK1's biological functions and its role in cancer development and progression. [, ]
References:[2] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[4] https://www.semanticscholar.org/paper/5aab76fdeaec7ad9cd38f1947b7e396ad04fb3fc[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/ad0262dd951dbe3675664c11998cdb759c841515
DCLK1-IN-1 is a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1), a kinase implicated in various cancers, particularly pancreatic ductal adenocarcinoma. DCLK1 is known for its role in tumor growth and development, with its expression often upregulated in cancerous tissues. The development of DCLK1-IN-1 was driven by the need for a potent and selective chemical probe to study DCLK1's biological functions and its potential as a therapeutic target in oncology .
The compound was developed through a combination of chemoproteomic profiling and structure-based design, leveraging existing knowledge about the DCLK1 kinase domain. The synthesis involved screening a library of analogs to identify compounds with high selectivity for DCLK1 over other kinases such as ERK5 and LRRK2 .
The synthesis of DCLK1-IN-1 involved several key steps:
This synthetic route highlights the strategic modifications made to enhance the compound's selectivity towards DCLK1 while minimizing off-target effects.
DCLK1-IN-1 exhibits a complex molecular structure characterized by its unique scaffold. The compound binds specifically to the long isoforms of DCLK1 but does not interfere with its microtubule-associated protein function.
DCLK1-IN-1 primarily functions through competitive inhibition of ATP binding at the active site of DCLK1.
The mechanism through which DCLK1-IN-1 exerts its effects involves:
DCLK1-IN-1 serves multiple scientific purposes:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7